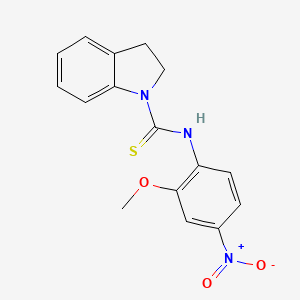![molecular formula C21H33NO8 B4624163 4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)
4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)
Overview
Description
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions, including the formation of pyran rings, functionalization of aromatic compounds, and the introduction of ester groups. For example, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized through the treatment with ethyl 2-cyano-3,3-dimethylthioacrylate, demonstrating a method for creating complex molecules with pyran rings (L. Minga, 2005).
Molecular Structure Analysis
The crystal and molecular structure of compounds similar in complexity can be determined using X-ray diffraction methods. The analysis reveals details about the spatial arrangement, bond lengths, angles, and the overall geometry of the molecule, which are crucial for understanding its reactivity and properties. For instance, ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxopyrano[3,2-c]pyran-3-carboxylate's structure was elucidated, showing its planar pyran ring and amino group interactions (D. Shi et al., 2004).
Chemical Reactions and Properties
Chemical properties, including reactivity with other substances, are dictated by the molecule's functional groups and structure. For example, the treatment of certain pyrazole derivatives with aldehydes in the presence of a catalyst can lead to new compounds with potential biological activity, indicating how functional group chemistry can be exploited for creating derivatives with desired properties (S. G. Nayak & B. Poojary, 2019).
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on synthesizing derivatives and analogs related to this compound, aiming to explore its chemical properties and potential applications. For instance, studies have investigated the synthesis of tetrahydroquinoline derivatives and enaminones, showcasing the versatility of pyran derivatives in chemical synthesis (Bombarda et al., 1992; Brbot-Šaranović et al., 2000). These studies contribute to a deeper understanding of the compound's chemical framework and its potential for generating new chemical entities.
Pharmacological Research
While avoiding the discussion of drug use and side effects, it is noteworthy that the compound and its derivatives have been explored for their potential pharmacological properties. For example, research into carboxamide derivatives of benzo[b][1,6]naphthyridines has shown significant cytotoxic activities, hinting at the potential therapeutic applications of similar compounds (Deady et al., 2003).
Biomimetic Syntheses
The compound's framework has also been utilized in biomimetic syntheses, aiming to replicate natural product synthesis pathways. Studies like those by Griffin, Leeper, and Staunton (1984) have explored the synthesis of polyketide aromatics from pyrylium salts, demonstrating the compound's utility in generating complex organic structures (Griffin et al., 1984).
Catalytic and Inhibitory Activities
Further research has delved into the compound's potential catalytic and inhibitory activities. For example, studies have investigated its role in the synthesis of Schiff bases and their potential biological activities, providing insights into the compound's utility in bioorganic chemistry and pharmacology (Nayak & Poojary, 2019).
Antioxidant Properties
Explorations into the antioxidant properties of derivatives related to this compound have also been conducted, offering potential avenues for its application in addressing oxidative stress-related conditions (Hussain, 2016).
properties
IUPAC Name |
4-[2-[(3,4-dimethoxyphenyl)methylamino]ethyl]-2-ethyl-2-methyloxan-4-ol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4.C2H2O4/c1-5-18(2)14-19(21,9-11-24-18)8-10-20-13-15-6-7-16(22-3)17(12-15)23-4;3-1(4)2(5)6/h6-7,12,20-21H,5,8-11,13-14H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTLNNXIBOVDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)(CCNCC2=CC(=C(C=C2)OC)OC)O)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[(3,4-Dimethoxyphenyl)methylamino]ethyl]-2-ethyl-2-methyloxan-4-ol;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4624086.png)

![6-(5-chloro-2-thienyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624098.png)
![1-(2-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4624100.png)
![5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4624115.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4624123.png)
![ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4624129.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)
![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)


![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)
